molecular formula C16H32 B087182 7-Methylenepentadecane CAS No. 13043-55-5

7-Methylenepentadecane

Cat. No. B087182
CAS RN: 13043-55-5
M. Wt: 224.42 g/mol
InChI Key: ALLHOOZJEFGTPW-UHFFFAOYSA-N
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Description

7-Methylenepentadecane is a hydrocarbon with the molecular formula C16H32 . It has an average mass of 224.425 Da and a monoisotopic mass of 224.250397 Da . It is also known by other names such as 2-Hexyl-1-decene and 2-Hexyldec-1-ene .


Synthesis Analysis

The synthesis of 7-Methylenepentadecane involves the use of methyl 3-butylnonanoate and methyl 3-hexylundecanoate, which are products of catalytic methoxycarbonylation of hex-1-ene and oct-1-ene dimers . This process results in the formation of two series of branched isomeric esters .


Molecular Structure Analysis

The molecular structure of 7-Methylenepentadecane consists of 16 carbon atoms and 32 hydrogen atoms . It has a density of 0.8±0.1 g/cm3, a boiling point of 285.7±7.0 °C at 760 mmHg, and a flash point of 126.1±2.4 °C .


Physical And Chemical Properties Analysis

7-Methylenepentadecane is a liquid substance . It has a density of 0.8±0.1 g/cm3, a boiling point of 285.7±7.0 °C at 760 mmHg, and a flash point of 126.1±2.4 °C . It also has a molar refractivity of 75.7±0.3 cm3, a polarizability of 30.0±0.5 10-24 cm3, and a surface tension of 26.7±3.0 dyne/cm .

Scientific Research Applications

  • Biodegradation Studies on Hydrocarbon-Type Dielectric Fluids : 7-Methylenepentadecane and related compounds have been synthesized for biodegradation studies on mixtures of oligomers proposed as dielectric fluids, potentially replacing PCBs (Baarschers & Li, 1983).

  • Diterpene Oligoester Study : A diterpene oligoester's structure, consisting of a five-membered and a twelve-membered ring, was examined, providing insights into the molecular architecture of similar compounds (Kar et al., 1998).

  • Terpene Synthesis : 7-Methylenepentadecane was used as a versatile building block in terpene synthesis, highlighting its role in synthetic chemistry (Sakurai et al., 1983).

  • Identification in Antarctic Sediments and Diatoms : This compound was identified in Antarctic sea-ice diatoms and surface layer sediments, indicating its ecological relevance and potential as a biomarker (Johns et al., 1999).

  • Methylcyclohexane Combustion Study : This research contributes to understanding the combustion chemistry of larger cycloalkanes, crucial for developing kinetic models for practical fuels (Wang et al., 2014).

  • Rhodium(I)-catalysed Dimerisation : 7-Methylenepentadecane was produced as the main product in the Rhodium(I)-catalysed dimerisation of terminal acetylenes, showcasing its synthetic utility (Carlton & Read, 1978).

  • Free-Radical Ring-Opening Acrylate Monomers : This compound shows high reactivity towards free-radical homo- or copolymerization, indicating its potential in polymer chemistry (Evans et al., 1994).

  • Electroanalytical Detection in Urine Samples : The compound's potential for electroanalytical sensing in biological samples, such as human urine, was explored (Sanjuán et al., 2016).

  • Cage-Annulated Cycloalkylidenecarbene Trapping : This study provides insight into the formation and behavior of cycloalkylidenecarbenes, with 7-Methylenepentadecane playing a role in the reaction process (Bott et al., 1999).

  • Photolysis in Different Media : Investigating the photochemical decomposition of 11-methylenepentacyclo[5.4.0.0(2,6).0(3,10).0(5,9)]undecan-8-spiro-3'-diazirine, 7-Methylenepentadecane was involved in the reaction pathways (Mlinarić-Majerski et al., 2000).

  • Characterization of Highly Branched Isoprenoid Thiophenes : This research involved the identification of branched isoprenoid thiophenes in sediments and immature oils, showcasing its environmental significance (Damsté et al., 1989).

  • EIMS Fragmentation in Arctic Sediments : This study focused on the identification and analysis of autoxidation products of highly branched isoprenoid alkenes in Arctic sediments, highlighting the compound's role in paleoceanographic reconstructions (Rontani et al., 2020).

Safety And Hazards

7-Methylenepentadecane is not classified as hazardous according to the GHS-US classification . In case of accident or if you feel unwell, seek medical advice immediately . Remove contaminated clothing and shoes .

Future Directions

The use of 7-Methylenepentadecane as raw materials for the synthesis of Group 5 base stocks is highly promising . These esters demonstrated excellent rheological behavior and may be considered as low-viscosity engine oils with leading characteristics .

properties

IUPAC Name

7-methylidenepentadecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32/c1-4-6-8-10-11-13-15-16(3)14-12-9-7-5-2/h3-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALLHOOZJEFGTPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(=C)CCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20472200
Record name 7-Methylenepentadecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20472200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methylenepentadecane

CAS RN

13043-55-5
Record name 7-Methylenepentadecane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13043-55-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hexyl-1-decene
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Methylenepentadecane
Source EPA DSSTox
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Record name 7-methylenepentadecane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
I Nifant'ev, V Bagrov, A Vinogradov, A Vinogradov… - Lubricants, 2020 - mdpi.com
… In the present paper, we report the preliminary results on the synthesis and comparative study of the esters based on 5-methyleneundecane and 7-methylenepentadecane (dimers of …
Number of citations: 12 www.mdpi.com
I Nifant'ev, A Vinogradov, A Vinogradov, S Karchevsky… - Polymers, 2020 - mdpi.com
… of the reaction was 7-methylenepentadecane, and the C 16 … of the formation of 7-methylenepentadecane increased, with … of the isomers of 7-methylenepentadecane containing >C = CH…
Number of citations: 10 www.mdpi.com
IE Nifant'ev, AA Vinogradov, GN Bondarenko… - … Science, Series B, 2018 - Springer
Copolymers with the equimolar composition and presumably alternating microstructure are synthesized by the radical copolymerization of methylene alkanes, the products of …
Number of citations: 16 link.springer.com
IE Nifant'ev, NT Sevostyanova, SA Batashev… - Applied Catalysis A …, 2019 - Elsevier
… After the optimization of the reaction conditions, we prepared methyl esters of 3-alkyl substituted carboxylic acids from 1 and its analogs, 7-methylenepentadecane 2, 2,6-dimethyl-3-…
Number of citations: 22 www.sciencedirect.com
N Nakata, K Nakamura, A Ishii - Organometallics, 2018 - ACS Publications
… The obtained NMR data for the dimer (ie, 7-methylenepentadecane) are consistent with literature values. (18) The TOF (2880 h –1 ) is comparable to that in run 12 for the …
Number of citations: 11 pubs.acs.org
IS Nizamov, YS Yermolaev, ID Nizamov… - 2007 - hakon-art.com
… Taking into account 4.2% of 7-methylenepentadecane, the general content of α-olefin is increased to 84.1%. On the other hand, 3- and 7-hexadecenes as olefins of C 16 with the inner C…
Number of citations: 0 www.hakon-art.com
S Xu, E Negishi - Accounts of Chemical Research, 2016 - ACS Publications
… The reaction afforded only <2% of the desired methylalumination product, with 2-methyl-1-octene 3 (18%) and 7-methylenepentadecane 4 (59%) as the major products which were …
Number of citations: 58 pubs.acs.org
IE Nifant'ev, AA Vinogradov, AA Vinogradov… - Applied Catalysis A …, 2019 - Elsevier
… The practical use of 9 as an oligomerization catalyst is complicated by the high content (up to 60% at 120 C) of 1-octene dimer (7-methylenepentadecane) and hydrogenated dimer (7-…
Number of citations: 22 www.sciencedirect.com
S Stas, S Sergeyev, Y Geerts - Tetrahedron, 2010 - Elsevier
… 2-Hexyl-1-decanol, probably formed via hydrolysis of the corresponding bromide with traces of water, and 7-methylenepentadecane, formed by elimination of HBr, were isolated as side …
Number of citations: 71 www.sciencedirect.com

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